1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
Description
This compound (CAS molecular formula: C₁₃H₇Cl₂F₃N₄) is a tetrazole derivative characterized by a 3,4-dichlorophenyl group at position 1 and a 3-(trifluoromethyl)phenyl substituent at position 5 of the tetrazole ring. Key physicochemical properties include a molecular weight of 324.69, XLogP3 value of 4.4 (indicating moderate lipophilicity), and a topological polar surface area (TPSA) of 43.6 Ų, suggesting moderate membrane permeability . The presence of electron-withdrawing groups (Cl, CF₃) enhances stability and influences binding interactions in medicinal chemistry applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHYSEGFOPYNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often optimize these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl or trifluoromethylphenyl groups are replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological systems.
Medicine: The compound is studied for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry: It finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
a. 1-(2,4-Dichloro-5-Isopropoxyphenyl)-5-(3,4-Dichlorophenyl)-1H-Tetrazole
- Molecular Formula : C₁₆H₁₂Cl₄N₄O
- Molar Mass : 418.1 g/mol
- Key Features : Incorporates an isopropoxy group at the 5-position of the phenyl ring and additional chlorine atoms. The isopropoxy group increases steric bulk and may reduce metabolic clearance compared to the target compound.
- Application : Used in agrochemical research due to its halogen-rich structure .
b. 5-(Chloromethyl)-1-[3-(Trifluoromethyl)phenyl]-1H-Tetrazole
c. 5-(2-Fluorophenyl)-1H-1,2,3,4-Tetrazole
- Molecular Formula : C₇H₅FN₄
- Molar Mass : 164.14 g/mol
- Key Features : Lacking chlorine and trifluoromethyl groups, this compound exhibits lower molecular complexity and higher polarity (TPSA ~43.6 Ų), making it a simpler scaffold for structure-activity relationship (SAR) studies .
Heterocyclic Analogs with Distinct Cores
a. Urea Derivatives (e.g., 1-(3,4-Dichlorophenyl)-3-(4-(Piperazin-1-ylmethyl)thiazol-2-yl)phenyl Urea)
b. 1,2,4-Triazole Derivatives (e.g., 1H-1,2,4-Triazole, 3-Methyl-5-phenoxy-1-[3-(Trifluoromethyl)phenyl])
- The trifluoromethylphenyl group is retained, suggesting shared electronic properties with the target compound .
Biological Activity
1-(3,4-Dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS: 338411-34-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H7Cl2F3N4
- Molar Mass : 359.13 g/mol
- Structure : The compound features a tetrazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activities can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of tetrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Some studies have suggested potential anticancer effects:
- Cell Line Studies : In vitro tests on various cancer cell lines indicated that the compound may induce apoptosis (programmed cell death) and inhibit proliferation. The mechanisms involve the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Cytokine Modulation : In experimental models, it has been observed that similar compounds can reduce the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : Interaction with various receptors has also been proposed as a mechanism for its anti-inflammatory and anticancer effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
